4-(Undecyloxy)benzoic acid

Catalog No.
S776114
CAS No.
15872-44-3
M.F
C18H28O3
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Undecyloxy)benzoic acid

CAS Number

15872-44-3

Product Name

4-(Undecyloxy)benzoic acid

IUPAC Name

4-undecoxybenzoic acid

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20)

InChI Key

NEJZHJHZOUISSH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

4-(Undecyloxy)benzoic acid is an organic compound with the molecular formula C18H28O3. It features a benzoic acid moiety with a long undecyloxy chain attached at the para position. This structure contributes to its unique physical and chemical properties, particularly in the context of liquid crystal behavior. The compound is known for its ability to form liquid crystalline phases, which are of significant interest in materials science and organic electronics.

Research on the mechanism of action of 4-(Undecyloxy)benzoic acid is ongoing. Due to its liquid crystalline properties, researchers are interested in its potential applications in display technologies and functional materials []. However, the specific details of its mechanism in these applications are beyond the scope of this analysis.

Synthesis and Characterization:

One study details the synthesis of 4-(undecyloxy)benzoic acid from 4-hydroxybenzoic acid and 1-undecanol using sulfuric acid as a catalyst. The obtained product was characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. []

Potential Applications:

Research suggests that 4-(undecyloxy)benzoic acid possesses various properties that hold potential for diverse scientific applications. Here are some promising areas of exploration:

  • Liquid Crystals: Studies have investigated the use of 4-(undecyloxy)benzoic acid derivatives in the development of liquid crystals. These materials exhibit unique properties that make them valuable in various technological applications, including displays and optical devices. []
  • Pharmaceutical Research: Research explores the potential of 4-(undecyloxy)benzoic acid derivatives as precursors for the synthesis of biologically active molecules. Modifications to the molecule can lead to compounds with potential therapeutic applications, but further research is needed to determine their efficacy and safety. []
  • Material Science: Studies have investigated the use of 4-(undecyloxy)benzoic acid derivatives in the development of new materials with specific properties. For instance, research explores their potential use in the creation of self-assembled monolayers on surfaces, which can be used for various applications in material science and engineering. []

The chemical reactivity of 4-(undecyloxy)benzoic acid primarily involves its carboxylic acid group, which can participate in various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The undecyloxy chain can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

These reactions are influenced by the compound's liquid crystalline nature, which can affect reaction kinetics and mechanisms.

While specific biological activities of 4-(undecyloxy)benzoic acid have not been extensively documented, compounds with similar structures often exhibit various biological properties. For instance, some alkoxybenzoic acids show anti-inflammatory and antimicrobial activities. The long undecyloxy chain may also enhance membrane permeability, potentially influencing cellular interactions.

4-(Undecyloxy)benzoic acid can be synthesized through several methods:

  • Alkylation of Benzoic Acid:
    • Benzoic acid is reacted with undecanol in the presence of a suitable catalyst (e.g., sulfuric acid) to facilitate the formation of the undecyloxy group.
  • Esterification:
    • The compound can also be synthesized via esterification of 4-hydroxybenzoic acid with undecanoic acid or its derivatives.
  • Grignard Reaction:
    • A Grignard reagent derived from undecyl bromide can be reacted with carbon dioxide followed by acidic workup to yield 4-(undecyloxy)benzoic acid.

These methods highlight the versatility in synthesizing this compound, allowing for adjustments based on desired purity and yield.

4-(Undecyloxy)benzoic acid finds applications in various fields:

  • Liquid Crystals: Its ability to form liquid crystalline phases makes it valuable in display technologies.
  • Materials Science: Used as a building block for developing new materials with tailored properties.
  • Pharmaceuticals: Potentially utilized in drug formulation due to its unique chemical structure.

Interaction studies involving 4-(undecyloxy)benzoic acid often focus on its behavior in liquid crystalline systems. Research indicates that this compound can influence phase transitions and molecular ordering within mixtures. For example, studies have shown that binary mixtures containing 4-(undecyloxy)benzoic acid exhibit distinct thermal and optical properties, which are critical for applications in thermotropic liquid crystals .

Several compounds share structural similarities with 4-(undecyloxy)benzoic acid, including:

Compound NameStructure TypeUnique Features
4-(Heptyloxy)benzoic acidAlkoxybenzoic AcidShorter alkoxy chain; different phase behavior
4-(Decyloxy)benzoic acidAlkoxybenzoic AcidIntermediate chain length; distinct thermal properties
4-(Dodecyloxy)benzoic acidAlkoxybenzoic AcidLonger alkoxy chain; potential for enhanced solubility
4-(Octyloxy)benzoic acidAlkoxybenzoic AcidShorter than undecyloxy; different liquid crystal phase

The uniqueness of 4-(undecyloxy)benzoic acid lies in its intermediate chain length, which balances solubility and liquid crystalline properties effectively. This makes it particularly suitable for applications requiring specific thermal and optical characteristics.

XLogP3

6.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Undecyloxybenzoic acid

Dates

Modify: 2023-08-15

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